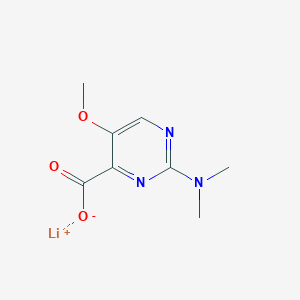
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2551114-65-7 . It is stored at a temperature of 4°C and is available in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the anionic polymerization of (dimethylamino)ethyl methacrylate (DMAEMA) has been investigated in THF at −78 °C . The presence of lithium chloride has been shown to be desirable in order to afford a narrow molecular weight distribution as well as a good agreement between theoretical and observed molecular weight .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the alkali metals (Li, Na, K etc.) and the alkaline earth metals (Mg and Ca, together with Zn) are good reducing agents, the former being stronger than the latter . These same metals reduce the carbon-halogen bonds of alkyl halides .Wissenschaftliche Forschungsanwendungen
Structural and Reactive Utility in Organic Synthesis
The compound is pivotal in organic synthesis, especially in reactions involving lithium phenolates and pyrimidines. For instance, lithium phenolates exhibit significant reactivity due to their aggregation in weakly polar, aprotic solvents, which is crucial for understanding the behavior of lithium-based reagents in organic synthesis. The equilibrium between dimer and tetramer forms of lithium phenolates, influenced by para and alkyl substituents, underscores the delicate balance between steric and electronic effects in molecular reactivity (Jackman & Smith, 1988). Similarly, metallation studies with pyrimidines show that alkylamino groups on pyrimidines undergo specific reactions when treated with lithium-based reagents, leading to selective acylation and alkylation at nitrogen or carbon positions, which is fundamental for the development of new synthetic routes (Katrizky et al., 1982).
Advances in Material Science
The compound also plays a role in material science, particularly in the synthesis of new materials. For example, the synthesis of 2,6-dialkoxy-5-dimethylaminopyrimidine-4-carboxaldehyde represents a novel method for introducing functional groups into pyrimidines, which could be leveraged for creating materials with specific optical or electronic properties (Mukherjee & Ghorai, 2010). This synthesis showcases the utility of lithium-based reagents in facilitating unexpected transformations, potentially opening avenues for the development of novel materials.
Insights into Molecular Mechanisms
Research into the mechanisms of lithium-induced reactions offers insights into the molecular underpinnings of broader chemical processes. The study on the inhibition of cyclotrimerization of benzonitrile demonstrates how lithium compounds can influence the course of chemical reactions, affecting the yield and the structure of the products. This understanding is crucial for designing reactions with higher efficiency and selectivity, which has implications beyond the immediate reactions to broader areas of chemical synthesis (Davies et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
These include inositol monophosphatase , inositol polyphosphatase , and glycogen synthase kinase 3 (GSK-3) . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
The exact mode of action of this compound is still unknown. Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such asglycogen synthase kinase 3 , inositol phosphatases , or modulation of glutamate receptors . The “Inositol depletion theory” suggests lithium behaves as an uncompetitive inhibitor of inositol monophosphatase in a manner inversely proportional to the degree of stimulus .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of GSK-3 by lithium can lead to the modulation of various downstream effects, including gene transcription and neuroprotective cellular mechanisms .
Result of Action
Lithium’s therapeutic action may lead to a number of effects, including the inhibition of enzymes, modulation of receptors, and changes in gene transcription .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, renal function can affect the clearance of lithium, a component of the compound . Therefore, dosage adjustments are recommended for patients with renal insufficiency
Eigenschaften
IUPAC Name |
lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.Li/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13;/h4H,1-3H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTUMVUTOSIHBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=NC=C(C(=N1)C(=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)
![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)
![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)



![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)
![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)
![Methyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylidenebutanoate](/img/structure/B2441717.png)